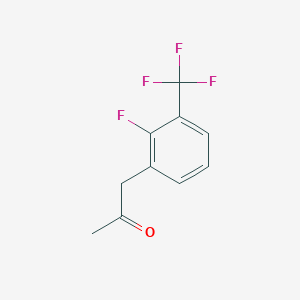

1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

One common method involves the trifluoromethylation of a suitable precursor using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst . Another approach includes the use of radical trifluoromethylation techniques, which have been shown to be effective in introducing the trifluoromethyl group under mild conditions .

Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-ol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique chemical properties make it a useful tool in studying biological systems, especially in the context of fluorine’s effects on biological activity.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one is primarily influenced by the presence of the fluoro and trifluoromethyl groups. These groups can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with molecular targets. The compound may interact with enzymes and receptors, modulating their activity through various pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:

1-(2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)propan-1-one: This compound has a methylthio group instead of a fluoro group, which can lead to different chemical and biological properties.

Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group, used as an antidepressant.

1-(2-Nitro-4-trifluoromethyl-phenyl)-propan-2-one:

The uniqueness of this compound lies in its specific combination of fluoro and trifluoromethyl groups, which confer distinct electronic and steric properties, making it a versatile compound in various fields.

Biological Activity

1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound notable for its unique structural features, including a trifluoromethyl group and a fluoro substituent on the aromatic ring. These characteristics contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on various research findings.

- Molecular Formula : C10H9F3O

- Molecular Weight : Approximately 220.1662 g/mol

- Structural Features : The compound contains a carbonyl group (C=O) adjacent to a propan-2-moiety, which classifies it as a ketone.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzymatic functions.

- Receptor Interaction : It can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Table 1: Summary of Biological Activities

| Study | Target | IC50 (μM) | Findings |

|---|---|---|---|

| HCT116 Cells | 17.8 | Down-regulation of PALB2 | |

| HePG2 Cells | 12.4 | Down-regulation of BRCA1 and BRCA2 | |

| A549 Cells | - | Decreased expression of EGFR and KRAS |

In a recent study, the compound demonstrated significant inhibitory effects against various cancer cell lines. For example, it exhibited an IC50 value of 12.4 μM against HePG2 cells, indicating potential for use in cancer therapeutics.

Case Studies

- Enzyme Inhibition : Research has shown that compounds containing trifluoromethyl groups can enhance potency against certain enzymes. The inclusion of the trifluoromethyl moiety in similar compounds has been linked to increased inhibition rates in enzyme assays.

- Antitumor Activity : In vitro studies on HCT116 and HePG2 cancer cell lines revealed that treatment with this compound resulted in down-regulation of key genes involved in tumor progression, such as PALB2, BRCA1, and BRCA2 .

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals. Its applications include:

- Anticancer Agents : Due to its ability to modulate gene expression related to cancer pathways.

- Enzyme Inhibitors : Potential development as inhibitors for various enzymes involved in metabolic pathways.

Properties

CAS No. |

1305324-28-0 |

|---|---|

Molecular Formula |

C10H8F4O |

Molecular Weight |

220.16 g/mol |

IUPAC Name |

1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8F4O/c1-6(15)5-7-3-2-4-8(9(7)11)10(12,13)14/h2-4H,5H2,1H3 |

InChI Key |

GVZQMWSAQIMJPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)C(F)(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.